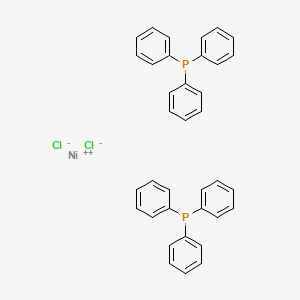

Bis(triphenylphosphine)nickel (II) bromide

Übersicht

Beschreibung

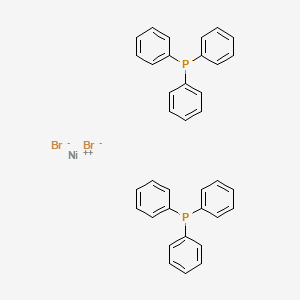

Bis(triphenylphosphine)nickel(II) bromide is a nickel catalyst with the molecular formula [ (C6H5)3P]2NiBr2 and a molecular weight of 743.07 . It appears as a dark green crystalline powder or crystals .

Molecular Structure Analysis

The molecular structure of Bis(triphenylphosphine)nickel(II) bromide consists of two triphenylphosphine (PPh3) ligands and two bromide ions coordinated to a central nickel(II) atom .Chemical Reactions Analysis

Bis(triphenylphosphine)nickel(II) bromide is used as a catalyst for various types of reactions. These include cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes .Physical And Chemical Properties Analysis

Bis(triphenylphosphine)nickel(II) bromide is a dark green crystalline powder or crystals . It has a melting point of approximately 219-223°C .Wissenschaftliche Forschungsanwendungen

Living Radical Polymerization : This compound is utilized in the living radical polymerization of methyl methacrylate, demonstrating its potential in polymer synthesis. Specifically, the bromide-based initiating system was found to produce living polymers with narrow molecular weight distributions (Uegaki, Kotani, Kamigaito, & Sawamoto, 1997).

Ethylene Dimerization : Bis(triphenylphosphine)nickel(II) bromide, when activated with silver salt, can effectively catalyze the dimerization of ethylene. The catalytic activity can be enhanced with the addition of triphenylphosphine (Koike, Kawakami, Maruya, Mizoroki, & Ozaki, 1977).

Oligomerization of Alkynes : This compound is involved in the oligomerization of alkynes. It reacts with E,E-1,4-dilithio-1,2,3,4-tetraphenylbutadiene to form a nickelole complex, which is an intermediate in the cyclotrimerization of alkynes (Eisch & Galle, 1975).

Isotopic Exchange in Ethylene : It catalyzes the H-D exchange reaction in ethylene, which is significant for understanding the role of nickel complexes in catalytic processes (Ando, Maruya, Mizoroki, & Ozaki, 1971).

Suzuki–Miyaura Cross-Coupling : Nickel(II) complexes containing bis(triphenylphosphine)nickel(II) bromide have been found to be effective in Suzuki–Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry (Bernhammer & Huynh, 2014).

Ligand Exchange Studies : The compound has been studied for its ligand exchange properties with amines, providing insights into the behavior of nickel(II) complexes in various chemical environments (Nakamura, Maruya, & Mizoroki, 1980).

Oligomerization of Butadiene : It acts as a catalyst precursor for the oligomerization of butadiene to produce cyclic or linear dimers, polymers, and oligomers, with the product distribution being influenced by the solvent type and co-catalysts used (Grenouillet, 1983).

Safety and Hazards

Bis(triphenylphosphine)nickel(II) bromide is classified as Acute Tox. 4 for oral, dermal, and inhalation routes . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

nickel(2+);triphenylphosphane;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXARSPUFVXIX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Br2NiP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

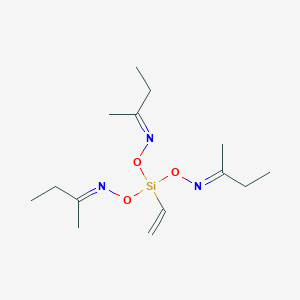

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid](/img/structure/B7819466.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol](/img/structure/B7819472.png)

![[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B7819476.png)